molecular formula C16H16N2S B2875635 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 449813-26-7

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2875635
CAS No.: 449813-26-7
M. Wt: 268.38
InChI Key: QKCJOAOPYIEEGM-UHFFFAOYSA-N
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Description

“5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse and depend on the specific substituents present in the molecule . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Scientific Research Applications

Antiviral Activity

  • Synthesis and Antiviral Activity of Benzyl-substituted Imidazo Derivatives : Certain derivatives, including those with a structure similar to 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole, demonstrated inhibitory effects on ortho- and paramyxoviruses. Compounds with both benzyl and thio structural units were crucial for biological activity, showing specificity in inhibiting certain viruses at concentrations significantly lower than their cytotoxic concentrations (Golankiewicz et al., 1995).

Corrosion Inhibition

  • Corrosion Inhibition Properties in Mild Steel : Derivatives like this compound have been studied for their ability to inhibit corrosion in mild steel in acidic environments. Physicochemical and theoretical studies indicated the formation of protective layers on mild steel surfaces, suggesting their utility in corrosion inhibition (Ammal et al., 2018).

Antioxidant Activities

  • Novel Derivatives with Antioxidant Properties : Some novel oxadiazole and imine derivatives containing 1H-benzo[d]imidazoles showed significant in vitro antioxidant properties. These findings are relevant in the context of developing new antioxidants for therapeutic or industrial applications (Alp et al., 2015).

Electrocatalysis

  • Bifunctional Electrocatalyst for Simultaneous Determination of Biochemical Compounds : A study reported the electrosynthesis of an imidazole derivative, which served as a bifunctional electrocatalyst for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. This highlights its potential application in biochemical and medical analysis (Nasirizadeh et al., 2013).

Antibacterial and Antitumor Properties

  • Synthesis and Evaluation of Antimicrobial and Cytotoxic Properties : Various derivatives were synthesized and tested for antibacterial and cytotoxic activities. These studies reveal the potential of such compounds in the development of new antimicrobial and anticancer agents (Khairwar et al., 2021).

Properties

IUPAC Name

6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-3-6-13(7-4-11)10-19-16-17-14-8-5-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJOAOPYIEEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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